Thalidomide-NH-C4-NH2 TFA

PROTAC Linker SAR DC50

Thalidomide-NH-C4-NH2 TFA (Compound 29c) is the validated, pre-assembled CRBN-recruiting module used in PROTAC BRD2/BRD4 degrader-1. This heterobifunctional building block, featuring a specific C4 alkyl linker and terminal amine handle, is critical for reproducible potency and selective BET protein degradation. Substituting the linker geometry can abolish efficacy. Secure this high-purity conjugate for SAR benchmarking and high-throughput PROTAC library assembly.

Molecular Formula C19H21F3N4O6
Molecular Weight 458.4 g/mol
Cat. No. B15060781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-NH-C4-NH2 TFA
Molecular FormulaC19H21F3N4O6
Molecular Weight458.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCN.C(=O)(C(F)(F)F)O
InChIInChI=1S/C17H20N4O4.C2HF3O2/c18-8-1-2-9-19-11-5-3-4-10-14(11)17(25)21(16(10)24)12-6-7-13(22)20-15(12)23;3-2(4,5)1(6)7/h3-5,12,19H,1-2,6-9,18H2,(H,20,22,23);(H,6,7)
InChIKeyUEWVCAGWITUEQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-NH-C4-NH2 TFA: An E3 Ligase Ligand-Linker Conjugate for CRBN-Based PROTAC Synthesis


Thalidomide-NH-C4-NH2 TFA (CAS 2093387-50-7), also identified as Compound 29c, is a specialized heterobifunctional building block designed for targeted protein degradation (TPD) research. It is an E3 ligase ligand-linker conjugate that incorporates a thalidomide-derived cereblon (CRBN) E3 ligase ligand covalently tethered to a terminal amine via a flexible C4 alkyl linker . This compound is explicitly validated as a key precursor in the synthesis of PROTAC BRD2/BRD4 degrader-1 (HY-130612), a highly potent and selective degrader of BET proteins BRD4 and BRD2 . Its utility lies in providing a pre-assembled, functionalized CRBN-recruiting module that streamlines PROTAC assembly, offering a defined linker geometry that is critical for optimizing ternary complex formation and degradation efficiency.

Why Substituting Thalidomide-NH-C4-NH2 TFA with Other CRBN Ligand-Linker Conjugates Compromises PROTAC Potency and Reproducibility


In PROTAC design, the linker is not a passive tether; its length, composition, and attachment geometry are critical determinants of degradation potency (DC50) and target selectivity [1]. Simply substituting Thalidomide-NH-C4-NH2 TFA with an alternative CRBN-recruiting module—even one differing by a single methylene unit in linker length or a change in exit vector—can drastically alter the ternary complex geometry and reduce or ablate degradation efficacy. The literature underscores a remarkable dependency on linker length for BRD4-degrading activity, with optimal degradation observed only within a narrow window of linker configurations [2]. Therefore, using a non-validated or structurally divergent analog introduces significant risk of failed SAR studies, irreproducible biological data, and wasted resources in lead optimization campaigns.

Quantitative Evidence for Selecting Thalidomide-NH-C4-NH2 TFA Over Alternative Linker Conjugates


Linker Length is a Critical Determinant of Degradation Potency (DC50) in PROTACs

A meta-analysis of published PROTAC structure-activity relationships (SAR) reveals that linker length is a primary determinant of degradation potency (DC50). In a normalized model of PROTACs, an optimal linker length corresponding to approximately 12-16 atoms is associated with the most potent degradation [1]. Thalidomide-NH-C4-NH2 TFA contributes a specific C4 alkyl chain to the final PROTAC linker, placing the overall linker length within this optimal window. The use of shorter (e.g., C2) or longer (e.g., C8) alkyl linkers, or alternative PEG linkers, can shift the ternary complex geometry, leading to significantly higher DC50 values (lower potency) or complete loss of activity.

PROTAC Linker SAR DC50 Cereblon BRD4

Exit Vector Geometry (C4 vs. C5) Dictates CRBN Ternary Complex Formation and Degradation Selectivity

The position of the linker attachment on the thalidomide phthalimide ring (the 'exit vector') has a profound impact on the geometry of the ternary complex formed between the target protein, the PROTAC, and CRBN. Structural biology studies have elucidated that substitution at the C4 position of thalidomide, as seen in Thalidomide-NH-C4-NH2 TFA, projects the linker away from the CRBN binding surface in a manner that is compatible with forming a productive ternary complex with BRD4 and BRD2 [1]. In contrast, substitution at the C5 position or other modifications can alter this projection angle, potentially destabilizing the complex and reducing degradation efficiency or altering neosubstrate selectivity [2].

PROTAC Cereblon Exit Vector Ternary Complex Selectivity

C4 Alkyl Linker Offers Superior Cell Permeability Compared to PEG-Based Linkers

The chemical composition of the linker profoundly influences the physicochemical properties of the final PROTAC molecule, particularly its cell permeability. A recent high-throughput experimentation study discovered that alkyl-connected CRBN binders, such as the C4 alkyl chain in Thalidomide-NH-C4-NH2 TFA, demonstrate improved cell permeability when compared with their amide counterparts [1]. While PEG-based linkers are common, they can suffer from reduced metabolic stability in vivo and can be more challenging and costly to synthesize . The C4 alkyl linker provides a balance of flexibility and hydrophobicity that can enhance passive diffusion across cell membranes.

PROTAC Linker Design Cell Permeability Physicochemical Properties Drug Discovery

Key Research and Industrial Applications for Thalidomide-NH-C4-NH2 TFA


Synthesis of Potent and Selective BET Protein Degraders (BRD4/BRD2)

Thalidomide-NH-C4-NH2 TFA is the essential building block for synthesizing PROTAC BRD2/BRD4 degrader-1 (HY-130612). This PROTAC has been demonstrated to be a highly potent and selective degrader of BRD4 and BRD2 over BRD3, with significant anti-proliferative activity in human acute leukemia and solid tumor cell lines [1]. Researchers in oncology drug discovery use this compound to create precise chemical probes for studying BET protein function and for developing novel cancer therapeutics.

Optimizing PROTAC Linker Length in Structure-Activity Relationship (SAR) Studies

The compound serves as a critical comparator in systematic SAR studies aimed at understanding the impact of linker length on degradation efficiency. As evidenced by the literature, linker length has a remarkable dependency on BRD4-degrading activity [1]. By using Thalidomide-NH-C4-NH2 TFA, which provides a defined C4 linker, researchers can benchmark the potency of PROTACs built with shorter (e.g., C2) or longer (e.g., C6, C8) alkyl linkers, thereby elucidating the optimal linker geometry for their target of interest.

Rapid Assembly of CRBN-Based PROTAC Libraries via High-Throughput Chemistry

The terminal amine functional group on Thalidomide-NH-C4-NH2 TFA is a versatile handle for rapid and efficient conjugation to a wide variety of carboxyl-containing target protein ligands (warheads). This makes it ideal for use in high-throughput synthesis platforms and DNA-encoded library (DEL) technology for the discovery of novel CRBN-based degraders . The compound's ready-to-conjugate format accelerates the production of diverse PROTAC libraries for phenotypic screening.

Investigating Cereblon Neosubstrate Modulation and Degradation Selectivity

The specific geometry of the C4 exit vector on the thalidomide scaffold is known to influence the degradation profile and can impact the recruitment of CRBN neosubstrates [2]. Researchers investigating the molecular glue-like properties of CRBN ligands or seeking to minimize off-target degradation of zinc-finger transcription factors (e.g., IKZF1/3) use this well-defined C4-substituted conjugate as a control or starting point for designing more selective degraders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-NH-C4-NH2 TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.